9,10-Anthracenedicarboxylic acid

Catalog No.
S3318053
CAS No.
73016-08-7
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedicarboxylic acid

CAS Number

73016-08-7

Product Name

9,10-Anthracenedicarboxylic acid

IUPAC Name

anthracene-9,10-dicarboxylic acid

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20)

InChI Key

FDFGHPKPHFUHBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O

The exact mass of the compound 9,10-Anthracenedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Anthracenedicarboxylic acid (H2ADC) is a rigid, highly conjugated dicarboxylic acid featuring an anthracene core with carboxyl groups at the meso (9,10) positions. In materials science and chemoinformatics, it is primarily procured as a premium organic linker for the synthesis of Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and advanced coordination polymers. Unlike standard linear dicarboxylic acids, the extended π-system and steric bulk of the anthracene core impart unique optoelectronic properties, intrinsic fluorescence, and expanded spatial dimensions when incorporated into crystalline lattices [1]. These baseline characteristics make H2ADC a critical precursor for applications demanding enhanced electron transport, tunable pore sizes, and robust structural stability under electrochemical stress [2].

Substituting 9,10-anthracenedicarboxylic acid with simpler, more common analogs like 1,4-benzenedicarboxylic acid (BDC) or 2,6-naphthalenedicarboxylic acid (NDC) fundamentally alters the physical and electronic properties of the resulting materials. In MOF synthesis, the steric bulk of the 9,10-substituted anthracene core forces a larger interlayer distance and expanded pore diameters that cannot be achieved with BDC or NDC[1]. Furthermore, the extended π-conjugation of H2ADC facilitates superior charge transfer kinetics in electrochemical applications; replacing it with less conjugated linkers results in severe capacitance fading and structural collapse during charge-discharge cycles [2]. Consequently, for high-performance gas storage, precise molecular sieving, and battery-type electrodes, generic substitution compromises critical application performance.

Porosity and Hydrogen Storage Enhancement in UiO-66 Topologies

When utilized in the synthesis of zirconium-based MOFs (UiO-66 topology), the incorporation of the bulky ADC ligand significantly alters the framework's porosity compared to the standard BDC linker. Experimental data demonstrates that UiO-66(ADC) achieves a larger average pore diameter of 4.38 nm, leading to a hydrogen uptake of 2.92 wt% at 298 K and 5 MPa [1]. In direct contrast, the BDC-based baseline yields a smaller pore diameter of 2.69 nm and a lower H2 uptake of 1.71 wt% under identical conditions [1].

Evidence DimensionH2 Uptake and Average Pore Diameter
Target Compound Data2.92 wt% H2 uptake; 4.38 nm pore diameter
Comparator Or Baseline1,4-Benzenedicarboxylic acid (BDC) baseline: 1.71 wt% H2 uptake; 2.69 nm pore diameter
Quantified Difference70.7% increase in H2 uptake and 62.8% expansion in pore diameter
ConditionsUiO-66 topology, 298 K, 5 MPa

Procuring 9,10-H2ADC enables the synthesis of isoreticular MOFs with significantly expanded pore sizes and higher gas storage capacities without altering the underlying framework topology.

Superior Specific Capacitance and Cycling Stability in Battery-Type Electrodes

The extended π-conjugation of the anthracene core provides exceptional kinetic stability and electron transport in supercapacitor applications. In a comparative study of nickel-based pillared MOFs ([Ni(L)(DABCO)0.5]), the Ni-DMOF-ADC electrode delivered a specific capacitance of 552 F/g at 1 A/g and maintained >98% capacitance retention after 16,000 cycles at 10 A/g [1]. Conversely, analogous frameworks constructed with tetramethyl-1,4-benzenedicarboxylic acid (TM) or 1,4-naphthalenedicarboxylic acid (NDC) experienced severe degradation, maintaining only 60% and 50% of their capacity, respectively, under the same cycling conditions [1].

Evidence DimensionSpecific Capacitance and Long-Term Cycling Retention
Target Compound Data552 F/g (at 1 A/g); >98% retention after 16,000 cycles
Comparator Or BaselineTM and NDC analogs: <60% capacity retention
Quantified Difference>38% improvement in long-term cycling retention over less conjugated analogs
ConditionsNi-DMOF asymmetric supercapacitor electrodes in 2M KOH

The exceptional charge transfer and structural resilience of the ADC linker make it the preferred procurement choice for high-durability supercapacitor and battery-type electrodes.

Enhanced Selectivity in Mixed-Matrix Gas Separation Membranes

The specific steric profile of 9,10-H2ADC allows for precise tuning of the MOF-polymer interface in mixed-matrix membranes. When 2D Cu-MOF nanosheets are embedded in polyimide (PI) membranes, the Cu-ADC/PI configuration achieves an H2/CH4 selectivity of 135 [1]. This outperforms the standard Cu-BDC/PI baseline, which only achieves a selectivity of 121 [1]. The distinct interlayer distance and aperture size dictated by the anthracene core directly govern this improved molecular sieving effect.

Evidence DimensionH2/CH4 Gas Selectivity
Target Compound DataSelectivity of 135
Comparator Or Baseline1,4-Benzenedicarboxylic acid (BDC) baseline: Selectivity of 121
Quantified Difference11.5% higher H2/CH4 selectivity
Conditions2D Cu-MOF nanosheets embedded in Polyimide (PI) membranes

The steric bulk of the 9,10-anthracene core precisely tunes the MOF interlayer distance, providing a distinct procurement advantage for highly selective gas separation.

High-Capacity Hydrogen Storage Frameworks

Due to its ability to expand pore diameters (e.g., up to 4.38 nm in UiO-66 topologies) while maintaining structural integrity, H2ADC is the optimal linker for synthesizing MOFs intended for high-pressure hydrogen and methane storage [1].

High-Durability Supercapacitor Electrodes

The extended π-conjugation and robust kinetic stability of H2ADC make it highly suitable for formulating nickel-based pillared MOFs (Ni-DMOFs) used in asymmetric supercapacitors, where long-term cycling retention is critical[2].

Selective Gas Separation Membranes

H2ADC is a preferred precursor for fabricating 2D metal-organic framework nanosheets used in mixed-matrix polyimide membranes, specifically targeting high-selectivity H2/CH4 and CO2/CH4 molecular sieving applications [3].

Intrinsically Fluorescent Optoelectronic Materials

The rigid, planar anthracene core provides built-in photoluminescence, making H2ADC an ideal building block for lanthanide-based radioluminescent sensors and organic light-emitting diode (OLED) components without the need for secondary dye doping [4].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

9,10-Anthracenedicarboxylic acid

Dates

Last modified: 08-19-2023

Explore Compound Types